molecular formula C27H25N3O3S2 B2464785 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide CAS No. 361480-63-9

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2464785
CAS No.: 361480-63-9
M. Wt: 503.64
InChI Key: LAMSSSXDUDEVRG-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide is a sulfonamide-based small molecule featuring a benzamide core linked to a 3,4-dihydroisoquinoline sulfonyl group and a 4-(3,4-dimethylphenyl)thiazol-2-yl substituent. The compound’s structure combines a sulfonyl bridge (enhancing hydrogen bonding and polarity) with a thiazole heterocycle (contributing to metabolic stability and π-π interactions). The 3,4-dimethylphenyl group on the thiazole introduces steric bulk and hydrophobicity, which may influence membrane permeability and target binding.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S2/c1-18-7-8-22(15-19(18)2)25-17-34-27(28-25)29-26(31)21-9-11-24(12-10-21)35(32,33)30-14-13-20-5-3-4-6-23(20)16-30/h3-12,15,17H,13-14,16H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMSSSXDUDEVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide typically involves a multi-step process. The initial step might involve the formation of the thiazole ring through a condensation reaction. Following this, the benzamide core can be introduced. The final stage might be the attachment of the dihydroisoquinoline sulfonyl group. Reaction conditions can vary but commonly involve:

  • Solvents: dichloromethane, tetrahydrofuran

  • Catalysts: palladium on carbon, copper iodide

  • Temperatures: between 0°C to 120°C

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimization of each step to maximize yield and purity while minimizing costs and waste. Process optimization often involves:

  • Continuous flow chemistry

  • Automated reaction monitoring

  • Green chemistry principles to reduce environmental impact

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions:

  • Oxidation: : This can lead to the formation of sulfoxides or sulfones.

  • Reduction: : Typically affecting the sulfonyl or benzamide groups.

  • Substitution: : Halogenation or other nucleophilic substitutions can modify the benzamide ring.

Common Reagents and Conditions

  • Oxidation: : hydrogen peroxide, m-chloroperbenzoic acid

  • Reduction: : lithium aluminum hydride, sodium borohydride

  • Substitution: : various halogens (chlorine, bromine), nucleophiles

Major Products Formed

  • Oxidation: : sulfoxides, sulfones

  • Reduction: : secondary amines, reduced thiazoles

  • Substitution: : halogenated benzamides, various substituted isoquinolines

Scientific Research Applications

Chemistry

This compound serves as an essential precursor or intermediate in the synthesis of more complex molecules, with applications in organic synthesis and materials science.

Biology

In biological research, this compound can act as a molecular probe to investigate sulfonamide interactions and thiazole pharmacophores' behavior.

Medicine

Potential pharmacological applications include investigations into its effects on various molecular targets, possibly serving as a lead compound for drug development.

Industry

Industrially, this compound might be used in the production of high-value chemicals, polymers, and as an analytical reagent.

Mechanism of Action

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide exerts its effects through interactions with specific molecular targets. This includes binding to enzyme active sites or receptors, leading to inhibition or activation of these targets. The pathways involved often depend on its structural components:

  • Isoquinoline: : can interact with enzymes or receptor sites

  • Sulfonyl: : often involved in the inhibition of enzymes

  • Thiazole: : commonly seen in molecules that interact with DNA or protein synthesis pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, molecular features, and inferred properties:

Compound ID / Reference Core Structure Key Substituents Molecular Weight (approx.) Notable Features
Target Compound Benzamide + sulfonyl + thiazole 3,4-Dimethylphenyl (thiazole); 3,4-dihydroisoquinoline (sulfonyl) ~520 g/mol High hydrophobicity (dimethylphenyl); sulfonyl enhances polarity; thiazole improves stability .
Compound 5 () Benzamide + methyl + dihydroisoquinoline 2,2-Dimethoxyethyl (amide); dihydroisoquinoline (methyl) ~400 g/mol Reduced steric bulk; methoxy groups may improve solubility but reduce membrane penetration .
Compound Benzamide + sulfonyl + benzothiazole 4-Ethoxy-3-ethyl (benzothiazole); dihydroisoquinoline (sulfonyl) ~550 g/mol Ethoxy/ethyl groups increase lipophilicity; benzothiazole enhances π-stacking .
Compound Benzamide + sulfonyl + oxadiazole 4-Methoxyphenyl (oxadiazole); dihydroisoquinoline (sulfonyl) ~530 g/mol Oxadiazole improves metabolic stability; methoxyphenyl balances hydrophobicity/polarity .
Compound 7 () Triazole + sulfonyl 2,4-Difluorophenyl (triazole); 4-X-phenylsulfonyl (X = H, Cl, Br) ~450 g/mol Triazole tautomerism affects electronic properties; fluorophenyl enhances electronegativity .

Key Structural and Functional Comparisons:

Sulfonyl vs. Methyl-linked analogs (e.g., Compounds 5–11 in ) exhibit lower molecular weights and higher flexibility, which may enhance bioavailability but reduce target specificity .

Heterocyclic Moieties: Thiazole (Target) vs. Oxadiazoles in may confer greater metabolic stability due to reduced susceptibility to cytochrome P450 oxidation . Benzothiazole (): The fused benzothiazole system increases aromatic surface area, enhancing π-π stacking with protein residues but possibly reducing solubility .

Substituent Effects: The 3,4-dimethylphenyl group on the target’s thiazole introduces steric hindrance, which could limit binding to shallow protein pockets compared to smaller substituents (e.g., methoxy in ) .

Synthetic Routes: The target compound likely shares synthetic steps with ’s sulfonamide derivatives, such as sulfonation of benzoic acid hydrazides and coupling with isothiocyanates . In contrast, ’s analogs utilize reductive amination for methyl-linked dihydroisoquinoline assembly .

Docking and Scoring (Glide XP) :

  • The sulfonyl group in the target may participate in hydrogen bonding with protein residues, as modeled in Glide XP’s scoring function (), which penalizes solvent-exposed charged groups. The dimethylphenyl group could contribute to hydrophobic enclosure, a key factor in Glide’s affinity predictions .

Research Findings and Implications

  • The sulfonyl group may enhance binding to BChE’s peripheral anionic site compared to methyl-linked derivatives .
  • ADME Properties : The dimethylphenyl group may improve BBB penetration compared to polar oxadiazole derivatives () but reduce aqueous solubility. Computational models (e.g., Glide in ) could predict these trade-offs .
  • Synthetic Feasibility : The target’s synthesis may face challenges in regioselective sulfonation and thiazole coupling, akin to ’s triazole synthesis, where tautomerism and byproduct formation require careful optimization .

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide is a novel synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O2SC_{20}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 358.47 g/mol. The structure features a thiazole ring, a sulfonamide group, and a benzamide moiety, which are known to contribute to its biological activities.

Research indicates that compounds containing the dihydroisoquinoline structure can act as potent inhibitors of various enzymes involved in cancer metabolism. Specifically, they have shown inhibitory effects on 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) , which is implicated in the progression of breast and prostate cancers. The sulfonamide moiety enhances binding affinity and selectivity towards the target enzymes.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and its analogs:

Activity Description Reference
Enzyme Inhibition Inhibits AKR1C3 with low nanomolar potency; critical for steroid metabolism.
Antitumor Effects Demonstrated significant reduction in cell proliferation in cancer cell lines.
Selectivity Isoform-selective inhibition observed in high-throughput screening assays.
Cellular Potency Effective in reducing NADPH levels leading to destabilization of DHFR.

Case Studies

  • Inhibition of AKR1C3 : A study reported that compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide exhibited potent inhibition of AKR1C3. The crystal structure analysis revealed that the compound effectively occupies the oxyanion hole of the enzyme, leading to enhanced binding affinity and specificity .
  • Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (e.g., MCF-7). The mechanism was linked to its ability to interfere with steroid hormone metabolism, which is crucial for the proliferation of hormone-dependent tumors .
  • Selectivity Studies : A comparative analysis showed that derivatives with modifications on the dihydroisoquinoline ring exhibited varying degrees of selectivity towards different isoforms of AKR enzymes. This suggests potential for developing targeted therapies with reduced side effects .

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Basic Research Question
Optimization requires precise control of reaction parameters:

  • Temperature : Exothermic steps (e.g., sulfonylation) should be conducted at 0–5°C to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while ethanol aids in crystallization .
  • Catalysts : EDCI/HOBt systems improve coupling efficiency in amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .

Which spectroscopic and chromatographic methods are most reliable for confirming the compound’s structure?

Basic Research Question
A multi-technique approach is critical:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., dihydroisoquinoline CH₂ at δ 2.8–3.2 ppm, thiazole C-H at δ 7.5–8.0 ppm) .
  • IR : Sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹ .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS confirm molecular weight (e.g., [M+H]⁺ at m/z ~520) .

What in vitro assays are appropriate for preliminary screening of its biological activity?

Basic Research Question
Standardized assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
  • Anticancer : MTT assay (48–72 hr exposure, IC₅₀ determination in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .

How can structure-activity relationship (SAR) studies be designed to enhance potency?

Advanced Research Question
Key strategies:

  • Substituent Variation : Replace 3,4-dimethylphenyl on thiazole with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -CF₃) to modulate target affinity .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
  • Bioisosteric Replacement : Swap benzamide with sulfonamide to improve solubility .

How should contradictory data in biological activity across studies be resolved?

Advanced Research Question
Approaches to address discrepancies:

  • Batch Reproducibility : Verify compound purity (HPLC ≥98%) and storage conditions (desiccated, -20°C) .
  • Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n=3–5) .
  • Target Validation : CRISPR knockouts or siRNA silencing confirm on-target effects .

What strategies are effective for identifying the compound’s molecular targets?

Advanced Research Question
Integrate experimental and computational methods:

  • Affinity Chromatography : Immobilize compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
  • Thermal Shift Assay : Monitor protein denaturation (SYPRO Orange) to identify stabilized targets .
  • Phosphoproteomics : LC-MS/MS quantifies kinase substrate phosphorylation changes post-treatment .

How can researchers assess the compound’s pharmacokinetic properties in preclinical models?

Advanced Research Question
Key methodologies:

  • ADME Profiling :
    • Absorption : Caco-2 monolayer permeability assay .
    • Metabolism : Liver microsome incubation (CYP450 isoforms) with LC-MS metabolite identification .
    • Excretion : Radiolabeled compound tracking in rodent urine/feces .
  • Plasma Stability : HPLC quantification after incubation in rat plasma (37°C, 24 hr) .

What experimental approaches elucidate the compound’s mechanism of action in cancer cells?

Advanced Research Question
Multi-omics and functional assays:

  • Cell Cycle Analysis : Flow cytometry (PI staining) to detect G1/S arrest .
  • Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53, MAPK) .

How can X-ray crystallography or cryo-EM be applied to study its 3D structure and target binding?

Advanced Research Question
Structural biology techniques:

  • Co-crystallization : Soak compound into kinase crystals (e.g., PDB: 1M17) and resolve structure at ≤2.5 Å .
  • Cryo-EM : Single-particle analysis for large targets (e.g., ribosomes) at 3–4 Å resolution .
  • Density Functional Theory (DFT) : Optimize ligand geometry for docking simulations .

What protocols ensure reproducibility in synthesizing and testing derivatives?

Basic Research Question
Critical steps:

  • SOPs : Document reaction conditions (e.g., 72 hr for Suzuki couplings) and purification workflows .
  • Batch Testing : Synthesize ≥3 independent batches for bioactivity comparisons .
  • Open Science : Deposit raw data (spectra, assay results) in repositories like Zenodo .

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